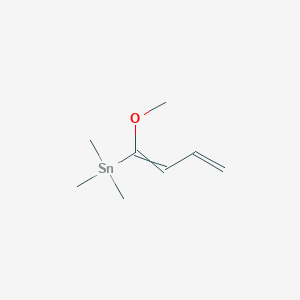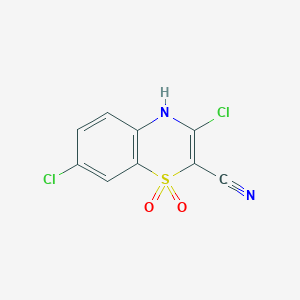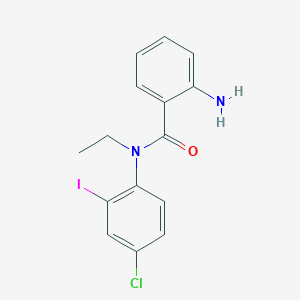
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- is a chemical compound with a molecular formula of C5H7BrN2O2 and a molecular weight of 207.03 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to an ethyl group, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- typically involves the reaction of imidazolidinedione with a bromoethyl group under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Imidazolidinedione, 3-(2-bromoethyl)-1,5,5-trimethyl-
- 3-(2-Bromoethyl)-1-methyl-2,4-imidazolidinedione
Uniqueness
2,4-Imidazolidinedione, 3-(2-bromoethyl)-5-ethyl-5-phenyl- is unique due to its specific structure, which includes a phenyl group and an ethyl group attached to the imidazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
824392-70-3 |
|---|---|
Formule moléculaire |
C13H15BrN2O2 |
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-5-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-13(10-6-4-3-5-7-10)11(17)16(9-8-14)12(18)15-13/h3-7H,2,8-9H2,1H3,(H,15,18) |
Clé InChI |
KYCOZHOMJONDGC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1)CCBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide](/img/structure/B14209801.png)

![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)

![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
